hERG Safety Comparison with Compound 8
Pks13-TE inhibitor 2 exhibits an IC50 of 1.30 μM against the recombinant Pks13 thioesterase domain in a fluorescence-based enzymatic assay using 4-methylumbelliferyl heptanoate as substrate [1]. This potency is moderately reduced compared to the benzofuran TAM16 (IC50 = 0.32 μM) [2], but this apparent potency trade-off was an intentional structural modification that enabled substantial safety improvements. Notably, the compound demonstrates a ~2.5-fold improvement in whole-cell antibacterial activity relative to its enzymatic IC50, suggesting favorable cell penetration characteristics not observed in all Pks13 inhibitor classes [1].
| Evidence Dimension | Pks13-TE enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 1.30 μM |
| Comparator Or Baseline | TAM16 (benzofuran): 0.32 μM; Lead compound 8 (coumestan): 0.52 μM (hERG IC50 context) |
| Quantified Difference | 4.1-fold lower enzymatic potency vs. TAM16; ~2.5-fold lower vs. lead compound 8 |
| Conditions | Recombinant M. tuberculosis Pks13-TE domain, fluorogenic substrate 4-methylumbelliferyl heptanoate |
Why This Matters
This dataset enables direct benchmarking of target engagement across the three most studied Pks13 inhibitor structural classes, informing potency expectations when selecting compounds for enzyme-based screening cascades.
- [1] Zhang W, Lun S, Wang SS, Cai YP, Yang F, Tang J, Bishai WR, Yu LF. Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment. J Med Chem. 2022 Oct 13;65(19):13240-13252. PMID: 36174223. View Source
- [2] Wilson C, Ray PC, et al. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. J Med Chem. (Data compiled from PMC8762665 Table 1). View Source
